molecular formula C11H15NO B2391373 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine CAS No. 2248321-11-9

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine

Cat. No.: B2391373
CAS No.: 2248321-11-9
M. Wt: 177.247
InChI Key: NCOTWVZXFLKECS-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysis to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of these compounds . This method involves the use of microwave radiation to accelerate the reaction process, resulting in higher yields and fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties .

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOTWVZXFLKECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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